Cas no 61103-72-8 (Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-)
61103-72-8 structure
Product Name:Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-
CAS-nummer:61103-72-8
MF:C17H26O
MW:246.387745380402
CID:491773
PubChem ID:4358272
Update Time:2024-03-01
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-
- 1-prop-2-enoxy-4-(2,4,4-trimethylpentan-2-yl)benzene
- ALLYL 4-TERT-OCTYLPHENYL ETHER
- 1-(2-Propen-1-yloxy)-4-(1,1,3,3-tetramethylbutyl)benzene
- Benzene, 1-(2-propen-1-yloxy)-4-(1,1,3,3-tetramethylbutyl)-
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- Inchi: 1S/C17H26O/c1-7-12-18-15-10-8-14(9-11-15)17(5,6)13-16(2,3)4/h7-11H,1,12-13H2,2-6H3
- InChI-sleutel: JJKBEXZXMQRNOU-UHFFFAOYSA-N
- LACHT: C1(OCC=C)=CC=C(C(C)(C)CC(C)(C)C)C=C1
Berekende eigenschappen
- Exacte massa: 246.19848
- Monoisotopische massa: 246.198
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 6
- Complexiteit: 251
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 9.2A^2
- XLogP3: 5.9
Experimentele eigenschappen
- Dichtheid: 0.898±0.06 g/cm3(Predicted)
- Kookpunt: 323.0±21.0 °C(Predicted)
- PSA: 9.23
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- Gerelateerde literatuur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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